![molecular formula C13H18O B14619542 Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one CAS No. 57386-99-9](/img/structure/B14619542.png)
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one is a complex organic compound with a unique structure that includes a decahydro-naphthalene core fused with a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials to the desired product. The use of continuous flow reactors can enhance the production efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound to more saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium (Pd) or Platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), Bromine (Br₂)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydronaphthalene: A related compound with a similar decahydro-naphthalene core but lacking the cyclobutane ring.
Cyclopentanaphthalene: Another related compound with a cyclopentane ring fused to a naphthalene core.
Uniqueness
Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one is unique due to its specific structural features, including the fusion of a cyclobutane ring with a decahydro-naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
57386-99-9 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
tetracyclo[7.3.1.02,5.05,10]tridecan-4-one |
InChI |
InChI=1S/C13H18O/c14-12-7-11-9-3-4-10-8(6-9)2-1-5-13(10,11)12/h8-11H,1-7H2 |
Clé InChI |
DLQQZDAESFHXLW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3CCC2C4(C1)C3CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)
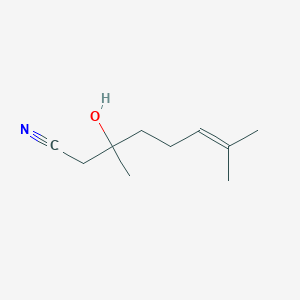
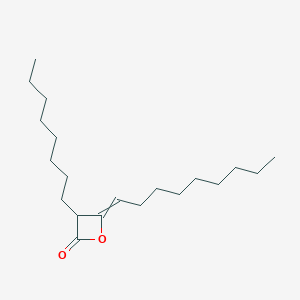
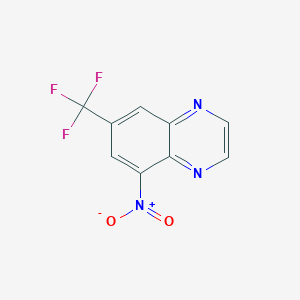
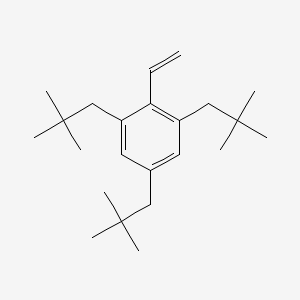
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
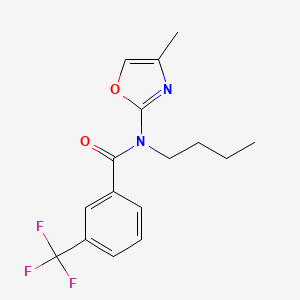


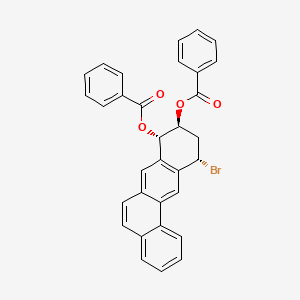
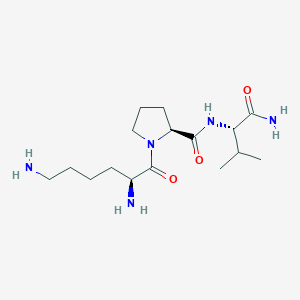
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)

